tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2,3-dihydroxypropylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-8(14)7-13/h8,11,13-14H,4-7H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKNXXCKDKRMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to an ice bath temperature, and reagents are added slowly to control the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent addition to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate is used as a reagent in various synthetic pathways. It serves as a building block for the synthesis of more complex molecules .
Biology: The compound is utilized in biological research for the modification of biomolecules. It can be used to protect amine groups during peptide synthesis, ensuring selective reactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs that target specific enzymes or receptors .
Industry: Industrially, the compound is employed in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with amine groups, protecting them from unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Comparison with Similar Compounds
tert-Butyl N-(6-Bromohexyl)carbamate ()
- Structure : Features a longer hexyl chain terminated with a bromine atom instead of the dihydroxypropyl group.
- Applications : Used in nucleophilic substitution reactions for alkyl chain elongation.
- Key Difference : The bromine atom enhances reactivity in cross-coupling reactions but reduces solubility compared to the dihydroxypropyl analogue .
tert-Butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate ()
- Structure : Contains an azido group (-N₃) and a propyl spacer, enabling click chemistry applications.
- Applications : Serves as a precursor for bioconjugation via azide-alkyne cycloaddition.
- Key Difference : The azide group introduces explosive risk and photolability absent in the dihydroxypropyl variant .
tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate ()
- Structure: Substitutes the dihydroxypropyl group with a chloro-naphthoquinone moiety.
- Applications: Exhibits anticancer and antimalarial activity due to the quinone’s redox-active properties.
- Key Difference : The rigid aromatic system enhances π-π stacking but reduces conformational flexibility compared to the dihydroxypropyl derivative .
Physicochemical Properties
| Property | tert-Butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate | tert-Butyl N-(6-bromohexyl)carbamate | tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate |
|---|---|---|---|
| Molecular Weight | 234.29 g/mol | 278.22 g/mol | 257.31 g/mol |
| Hydrogen Bond Donors | 3 (2 OH, 1 NH) | 1 (NH) | 1 (NH) |
| LogP (Predicted) | -0.5 (hydrophilic) | 2.8 (lipophilic) | 0.9 (moderate) |
| Reactivity | Stable under acidic conditions; Boc deprotection at pH < 2 | Bromine substitution | Azide instability under heat/light |
Biological Activity
Tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate (CAS Number: 137618-48-5) is a compound that has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H17NO4
- Molecular Weight : 189.23 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 2,3-dihydroxypropylamine moiety.
| Property | Value |
|---|---|
| CAS Number | 137618-48-5 |
| Molecular Formula | C8H17NO4 |
| Molecular Weight | 189.23 g/mol |
| InChI Key | OWAMQHJPVUGZSB-UHFFFAOYSA-N |
Research indicates that this compound may exhibit various biological activities:
- Neuroprotective Effects : Similar compounds have shown protective effects against neurodegenerative conditions like Alzheimer’s disease by inhibiting amyloid-beta aggregation and reducing inflammation in neuronal cells .
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which may help in mitigating oxidative stress in cells .
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound can act as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that related compounds could reduce the death of astrocytes induced by amyloid-beta peptides by modulating inflammatory cytokines like TNF-α . This suggests a potential therapeutic role for this compound in neuroprotection.
- In Vivo Models : In animal models, compounds similar to this compound have shown promise in reducing cognitive decline associated with scopolamine-induced memory impairment . However, the efficacy varied based on bioavailability and specific animal models used.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
